
4-Chloro-3-(chloromethyl)but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(chloromethyl)but-2-en-1-ol is an organic compound with the molecular formula C5H8Cl2O. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its reactivity due to the presence of both chloro and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(chloromethyl)but-2-en-1-ol typically involves the chlorination of 3-(chloromethyl)but-2-en-1-ol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves the initial formation of the buten-1-ol backbone, followed by selective chlorination steps to introduce the chloro groups at the appropriate positions. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-(chloromethyl)but-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products Formed:
Oxidation: Formation of 4-chloro-3-(chloromethyl)but-2-enal or 4-chloro-3-(chloromethyl)but-2-enoic acid.
Reduction: Formation of 4-chloro-3-(chloromethyl)butan-1-ol.
Substitution: Formation of 4-chloro-3-(aminomethyl)but-2-en-1-ol or 4-chloro-3-(alkoxymethyl)but-2-en-1-ol.
Applications De Recherche Scientifique
4-Chloro-3-(chloromethyl)but-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(chloromethyl)but-2-en-1-ol involves its reactivity with nucleophiles and electrophiles. The chloro groups act as leaving groups in substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
3-Chloro-2-(chloromethyl)prop-1-ene: Similar in structure but lacks the hydroxyl group.
4-Chloro-3-methylbut-2-en-1-ol: Similar backbone but with a methyl group instead of a chloromethyl group.
Uniqueness: 4-Chloro-3-(chloromethyl)but-2-en-1-ol is unique due to the presence of both chloro and hydroxyl groups, which provide a combination of reactivity and functionality not found in many other compounds. This makes it a versatile intermediate in organic synthesis with a wide range of applications.
Propriétés
Formule moléculaire |
C5H8Cl2O |
|---|---|
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
4-chloro-3-(chloromethyl)but-2-en-1-ol |
InChI |
InChI=1S/C5H8Cl2O/c6-3-5(4-7)1-2-8/h1,8H,2-4H2 |
Clé InChI |
GRBWRQXUZUYGNL-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(CCl)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
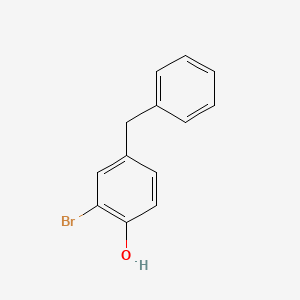
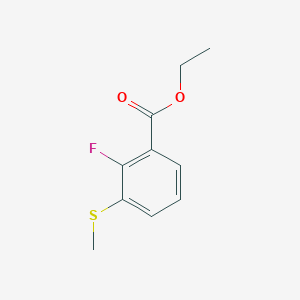
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
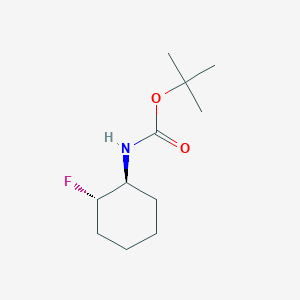

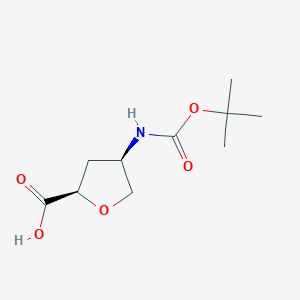


![5-[(4S)-2,2-dimethyloxan-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]indole-2-carboxylic acid](/img/structure/B14025289.png)
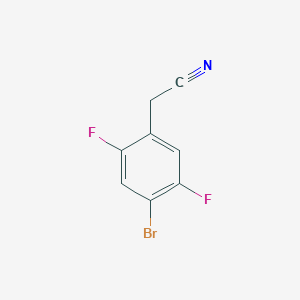

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)
